molecular formula C20H18N2O3 B13803897 1-Benzyl-5-allyl-5-phenylbarbituric acid CAS No. 73680-96-3

1-Benzyl-5-allyl-5-phenylbarbituric acid

Cat. No.: B13803897
CAS No.: 73680-96-3
M. Wt: 334.4 g/mol
InChI Key: OSAVECUEMKXBPU-UHFFFAOYSA-N
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Description

5-Allyl-1-benzyl-5-phenylbarbituric acid is a barbiturate derivative known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an allyl group, a benzyl group, and a phenyl group attached to the barbituric acid core. Its molecular formula is C20H18N2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1-benzyl-5-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide, benzyl chloride, and phenyl magnesium bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1-benzyl-5-phenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Allyl-1-benzyl-5-phenylbarbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyl-1-benzyl-5-phenylbarbituric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-phenylbarbituric acid: Similar structure but lacks the allyl group.

    5-Allyl-5-phenylbarbituric acid: Similar structure but lacks the benzyl group.

    1-Benzyl-5-allylbarbituric acid: Similar structure but lacks the phenyl group.

Uniqueness

5-Allyl-1-benzyl-5-phenylbarbituric acid is unique due to the presence of all three functional groups (allyl, benzyl, and phenyl) attached to the barbituric acid core.

Properties

CAS No.

73680-96-3

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18N2O3/c1-2-13-20(16-11-7-4-8-12-16)17(23)21-19(25)22(18(20)24)14-15-9-5-3-6-10-15/h2-12H,1,13-14H2,(H,21,23,25)

InChI Key

OSAVECUEMKXBPU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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